2-(Piperazin-1-ylmethyl)pyrimidine
Description
2-(Piperazin-1-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety via a methylene bridge. This structural motif is prevalent in medicinal chemistry due to its versatility in interacting with biological targets such as enzymes, receptors, and kinases. The piperazine group enhances solubility and bioavailability, while the pyrimidine core provides a rigid scaffold for molecular recognition. Derivatives of this compound are explored for applications in oncology, neurology, and metabolic diseases .
Properties
CAS No. |
172981-86-1 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.239 |
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13/h1-3,10H,4-8H2 |
InChI Key |
XGNSNCQPISTGQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
The common structural theme among analogs is the pyrimidine-piperazine linkage, but substituents on either ring modulate activity and physicochemical properties. Key examples include:
Crystallographic Insights
- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine : X-ray studies reveal a chair conformation of the piperazine ring and coplanar benzodioxol-pyrimidine arrangement, favoring π-π stacking interactions .
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : The pyrimidine ring adopts a planar geometry, with the piperidine substituent influencing crystal packing .
Receptor and Enzyme Interactions
- Dopamine D4 Receptor Ligands : The phenylimidazole derivative () exhibits high affinity for DRD4, attributed to steric complementarity between the phenyl group and the receptor’s hydrophobic pocket .
- CDK4/6 Inhibition : Compounds like 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine () inhibit CDK4/6 via hydrogen bonding with the kinase hinge region, with IC₅₀ values <10 nM .
- SIRT1 Activation: SRT1720 (), despite lacking a pyrimidine core, shares the piperazine-methyl group and activates SIRT1 at nanomolar concentrations, enhancing mitochondrial metabolism .
Selectivity Challenges
ADME Profiles
- Lipophilicity : The benzodioxol derivative (logP ≈ 2.5) demonstrates improved blood-brain barrier penetration compared to polar analogs (e.g., logP <1 for unsubstituted piperazine-pyrimidine) .
- Metabolic Stability : Piperazine N-methylation (as in SRT1720) reduces CYP450-mediated degradation, increasing half-life .
Preparation Methods
Comparative Analysis of Methods
Q & A
Q. Example Table: Common Reagents and Conditions
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Piperazine Alkylation | 2-Chloropyrimidine, K₂CO₃ | DMF | 80–100°C | 60–85% |
| Cyclization | POCl₃, NH₄OAc | Toluene | Reflux | 70–90% |
| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90°C | 50–75% |
Basic: How is structural characterization performed for these compounds?
Answer:
- Single-Crystal X-ray Diffraction : Resolves 3D conformation and bond angles (e.g., benzodioxole-piperazine-pyrimidine derivatives) .
- Spectroscopy :
- Elemental Analysis : Confirms purity and stoichiometry .
Advanced: What methodologies are used to evaluate inhibitory activity against kinases like PI3K?
Answer:
- Enzyme Inhibition Assays :
- Selectivity Profiling : Screen against related kinases (e.g., mTOR, Akt) to confirm target specificity .
Key Finding : Thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) show IC₅₀ < 10 nM against PI3Kα and >100-fold selectivity over lipid kinases .
Advanced: How do structural modifications influence pharmacokinetic properties?
Answer:
Critical modifications include:
- Lipophilicity Adjustment : Introducing polar groups (e.g., sulfonamides) to reduce logP and improve solubility .
- Metabolic Stability : Fluorination of aryl rings or piperazine N-methylation to block cytochrome P450 oxidation .
- Bioavailability : Substituents like 4-methylpiperazine enhance oral absorption (e.g., 60–80% F in rodent models) .
Q. Example Table: ADME Parameters
| Modification | logP | Solubility (µM) | Plasma Protein Binding | Half-life (h) |
|---|---|---|---|---|
| 4-Methylpiperazine | 2.1 | 120 | 85% | 4.5 |
| Chlorophenyl Subst. | 3.8 | 25 | 92% | 8.2 |
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
- Purity Validation : Use HPLC (>95% purity) to rule out batch variability .
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) .
- Structural Confirmation : Re-examine stereochemistry (e.g., chiral centers in piperazine derivatives) via X-ray .
Case Study : Discrepancies in PI3Kα inhibition resolved by identifying residual DMSO in assay buffers, which artificially inflated IC₅₀ values .
Advanced: What computational methods are used to study target interactions?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in PI3Kα’s ATP-binding pocket .
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with IC₅₀ values .
- MD Simulations : GROMACS to assess binding stability over 100-ns trajectories .
Example : Acetylcholinesterase inhibitors with 4-phenylpiperazine show hydrogen bonding to Trp86 and π-π stacking with Phe338 .
Basic: What safety precautions are recommended when handling these compounds?
Answer:
- PPE : Gloves, lab coats, and eye protection .
- Ventilation : Use fume hoods for volatile reagents (e.g., POCl₃) .
- Spill Management : Absorb with sand/silica gel; avoid water to prevent exothermic reactions .
- Disposal : Collect in sealed containers for incineration (high nitrogen content risks NOx emissions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
